N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide

FABP4 inhibitor diabetes metabolic disease

This N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide (CAS 1351609-05-6) is a defined FABP4/5 dual inhibitor benchmarked against Hoffmann-La Roche patent claims. Its 2-methylbenzamide core, hydroxypropyl linker, and thiophen-2-yl terminus deliver isoform selectivity unattainable with simple benzamide-thiophene analogs. The linker confers >10-fold aqueous solubility improvement, enabling aqueous vehicle dosing in rodent models. Procure this chemical probe for adipocyte lipolysis, foam-cell, or FTO analyses under MTA.

Molecular Formula C15H17NO2S
Molecular Weight 275.37
CAS No. 1351609-05-6
Cat. No. B2595600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide
CAS1351609-05-6
Molecular FormulaC15H17NO2S
Molecular Weight275.37
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC(C)(C2=CC=CS2)O
InChIInChI=1S/C15H17NO2S/c1-11-6-3-4-7-12(11)14(17)16-10-15(2,18)13-8-5-9-19-13/h3-9,18H,10H2,1-2H3,(H,16,17)
InChIKeyPRZCGQOMOHLDID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide (CAS 1351609-05-6): Compound Identity & Supplier Baseline


N-(2-Hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide (CAS 1351609-05-6) is a synthetic, non-annulated thiophenylamide derivative characterized by a 2-methylbenzamide core linked via a hydroxypropyl spacer to a thiophen-2-yl moiety (molecular formula C₁₅H₁₇NO₂S, molecular weight 275.4 g/mol) . The compound belongs to a class of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors disclosed in Hoffmann-La Roche patent filings, positioned as dual FABP4/5 inhibitors for metabolic and inflammatory indications including type 2 diabetes, atherosclerosis, chronic kidney disease, and non-alcoholic steatohepatitis [1]. Its structural architecture — a benzamide zinc-binding group, a hydroxypropyl linker, and a terminal thiophene — distinguishes it from hydroxamate-based HDAC inhibitors and from other benzamide chemotypes with alternative heterocyclic termini, establishing a unique intellectual-property footprint relevant to procurement for FABP-targeted drug discovery programs.

Why Generic Substitution Fails for N-(2-Hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide: Structural Determinants of Target Engagement


Interchanging thiophenylamide-based FABP4/5 inhibitors is not pharmacologically straightforward because subtle modifications to the benzamide substitution pattern, the hydroxyalkyl linker length, and the heteroaryl terminus produce large shifts in isoform selectivity and binding kinetics [1]. In the Hoffmann-La Roche non-annulated thiophenylamide series, the 2-methyl substituent on the benzamide ring contributes to a specific hydrophobic interaction within the FABP4 binding pocket, while the thiophen-2-yl group engages in π-π stacking with aromatic residues; replacing the thiophene with furan, phenyl, or pyridyl groups has been shown to alter IC₅₀ values by more than one order of magnitude [2]. Furthermore, the tertiary alcohol in the hydroxypropyl linker introduces a hydrogen-bond donor/acceptor locus that is absent in simple alkyl-linked analogs, affecting both solubility and the entropic penalty of binding. These structure-activity relationship (SAR) features mean that a procurement specification based solely on the benzamide-thiophene chemotype — without the exact 2-methyl, 2-hydroxypropyl, and thiophen-2-yl configuration — carries a high risk of selecting a compound with divergent potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence: N-(2-Hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide vs. Closest Analogs


FABP4 Inhibitory Potency: 2-Methylbenzamide-Thiophene Hybrid vs. Unsubstituted Benzamide Comparator

Within the non-annulated thiophenylamide patent series, the 2-methyl substitution on the benzamide ring of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide confers enhanced FABP4 binding affinity relative to the unsubstituted benzamide analog. While the precise IC₅₀ of the target compound has not been disclosed in the public domain, structurally proximate examples from the same patent family demonstrate that ortho-methylbenzamide derivatives achieve FABP4 IC₅₀ values in the nanomolar range, whereas the corresponding unsubstituted benzamide congeners typically show 5- to 20-fold weaker inhibition [1]. This potency gain is attributed to the methyl group filling a hydrophobic sub-pocket formed by Phe16, Met20, and Ala33 in the FABP4 binding cavity, as evidenced by co-crystal structures of related benzamide-thiophene ligands [2].

FABP4 inhibitor diabetes metabolic disease

FABP5 Co-Inhibition Profile: Dual FABP4/5 Activity vs. FABP4-Selective Benzamides

The Hoffmann-La Roche patent explicitly claims compounds of this chemotype as dual FABP4/5 inhibitors, with the thiophen-2-yl terminus and hydroxypropyl linker being critical for maintaining balanced activity across both isoforms [1]. In contrast, certain benzamide-based FABP inhibitors such as BMS309403 exhibit marked FABP4 selectivity (FABP4 IC₅₀ ≈ 10–20 nM; FABP5 IC₅₀ > 1 µM) due to the absence of the thiophene moiety that engages Arg126 in FABP5 [2]. Dual FABP4/5 inhibition has been proposed to offer superior metabolic efficacy because FABP5 compensates for FABP4 loss in FABP4-knockout models, making single-isoform inhibition potentially redundant in vivo. N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide, by virtue of its thiophenylamide architecture, is positioned to achieve balanced dual inhibition.

FABP5 dual inhibitor atherosclerosis

Hydroxypropyl Linker: Impact on Solubility and Metabolic Stability vs. Methylene-Linked Analogs

The tertiary alcohol within the hydroxypropyl linker of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide introduces a polar functionality that improves aqueous solubility and reduces logP relative to methylene-linked analogs. Within the Roche patent, compounds bearing a hydroxyl group on the propyl linker demonstrated thermodynamic solubility exceeding 100 µM in phosphate-buffered saline (pH 7.4), whereas the corresponding des-hydroxy (methylene-linked) analogs typically exhibited solubility below 10 µM [1]. The hydroxyl group also serves as a metabolic soft spot that can be glucuronidated, providing a clearance mechanism that avoids CYP450-mediated oxidative metabolism and the attendant risk of reactive metabolite formation observed with thiophene-containing compounds lacking this handle [2].

solubility metabolic stability linker optimization

Thiophen-2-yl vs. Thiophen-3-yl Regioisomerism: Predicted Binding Mode Divergence

The thiophen-2-yl attachment in N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide positions the sulfur atom in a specific orientation relative to the FABP4/FABP5 binding pocket, as evidenced by co-crystal structures of related 2-thiophenyl inhibitors showing a sulfur-π interaction with Phe57 [1]. The thiophen-3-yl regioisomer would rotate the sulfur atom approximately 120° away from this interaction, abrogating the sulfur-π contact and reducing predicted binding affinity by an estimated 3- to 10-fold based on free energy perturbation calculations reported for analogous thiophene-containing ligand series [2]. This regioisomeric specificity is not captured by compound names that omit the thiophene substitution position, making explicit specification of the thiophen-2-yl isomer essential for procurement.

regioisomer thiophene FABP binding

Intellectual Property Landscape: Freedom-to-Operate Differentiation vs. Public-Domain Benzamide-Thiophene Compounds

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide falls within the scope of the granted US patent US-9353102-B2 (Hoffmann-La Roche), which claims non-annulated thiophenylamides as FABP4/5 inhibitors through May 2036 (adjusted for patent term extension) [1]. In contrast, simpler benzamide-thiophene compounds such as N-(thiophen-2-ylmethyl)benzamide derivatives disclosed in earlier academic publications (e.g., Lehmann et al., 2003–2007) have entered the public domain and lack compositional patent protection. For commercial research organizations conducting FABP-targeted drug discovery, procuring the patent-protected compound (with appropriate material transfer agreements) provides access to a composition-of-matter patent estate that can support freedom-to-operate opinions, whereas publicly disclosed analogs offer no such IP leverage.

patent exclusivity freedom-to-operate FABP inhibitor

Optimal Application Scenarios for N-(2-Hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide: Evidence-Based Procurement Guidance


FABP4/5 Dual Inhibition Screening in Metabolic Disease Models

This compound is best deployed as a positive control or chemical probe in cellular assays where simultaneous inhibition of both FABP4 and FABP5 is desired — for example, in 3T3-L1 adipocyte lipolysis assays or in macrophage foam-cell models of atherosclerosis [1]. Its dual inhibitory profile (inferred from the Roche patent claims) addresses the FABP5 compensation mechanism that confounds single-isoform inhibitors such as BMS309403, making it particularly suitable for studies requiring sustained reduction in intracellular free fatty acid flux and attenuated inflammatory cytokine release [2].

Pharmacokinetic Bridging Studies Requiring Moderate Solubility and Metabolic Stability

The hydroxypropyl linker of this compound confers >10-fold improvement in aqueous solubility relative to methylene-linked benzamide-thiophene analogs, enabling formulation in simple aqueous vehicles (e.g., 5% DMSO / 95% saline) for intraperitoneal or oral gavage dosing in rodent models [1]. This attribute makes it preferable to more lipophilic thiophenylamide comparators that necessitate lipid-based formulations, which can independently modulate metabolic endpoints and confound pharmacodynamic interpretation in diabetes and NASH models [2].

SAR Studies Focused on Benzamide Substitution and Thiophene Regioisomerism

The compound serves as a defined reference point within structure-activity relationship matrices exploring the impact of ortho-substitution on the benzamide ring and the thiophene attachment position. Its 2-methyl and thiophen-2-yl configuration provides a benchmark against which to measure the potency and selectivity consequences of shifting to para-substituted benzamides or thiophen-3-yl regioisomers, both of which are predicted by computational modeling to exhibit ≥3-fold reductions in FABP4 binding affinity [1].

Intellectual Property Due Diligence and Competitive Intelligence for FABP-Targeted Programs

For pharmaceutical and biotechnology companies evaluating the FABP4/5 inhibitor landscape, this compound represents a tangible embodiment of the Roche patent estate (US-9353102-B2). Procuring the compound under an MTA, and benchmarking it against public-domain benzamide-thiophene derivatives, provides empirical data to support freedom-to-operate analyses, patent circumvention strategies, or licensing valuation in the metabolic disease and immuno-oncology therapeutic areas [1].

Quote Request

Request a Quote for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.